molecular formula C12H12N2O2S B2647503 (2E)-3-[2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrol-3-yl]prop-2-enoic acid CAS No. 1613051-34-5

(2E)-3-[2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrol-3-yl]prop-2-enoic acid

Cat. No.: B2647503
CAS No.: 1613051-34-5
M. Wt: 248.3
InChI Key: XNZHWOUNXNIMSO-ONEGZZNKSA-N
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Description

The compound “(2E)-3-[2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrol-3-yl]prop-2-enoic acid” features a pyrrole ring substituted at the 1-position with a 1,3-thiazole moiety and at the 2- and 5-positions with methyl groups. The (2E)-configuration of the propenoic acid side chain introduces rigidity and planar geometry, which may influence intermolecular interactions such as hydrogen bonding and π-π stacking. The prop-2-enoic acid group enhances solubility in polar solvents and provides a site for salt formation or covalent conjugation, making the compound a candidate for pharmaceutical or materials science applications.

Properties

IUPAC Name

(E)-3-[2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrol-3-yl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-8-7-10(3-4-11(15)16)9(2)14(8)12-13-5-6-17-12/h3-7H,1-2H3,(H,15,16)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZHWOUNXNIMSO-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=NC=CS2)C)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=NC=CS2)C)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrol-3-yl]prop-2-enoic acid typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrole with an appropriate aldehyde under basic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory-scale methods. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrol-3-yl]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing thiazole and pyrrole moieties exhibit significant anticancer properties. For instance, derivatives of (2E)-3-[2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrol-3-yl]prop-2-enoic acid have been studied for their ability to inhibit the proliferation of cancer cells in vitro. The mechanism often involves the induction of apoptosis in cancerous cells, making these compounds candidates for further development as anticancer agents .

Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial strains, suggesting a potential application in developing new antibiotics. The thiazole ring is known to enhance the biological activity of many compounds, contributing to this antimicrobial effect .

Agriculture

Pesticidal Activity
There is growing interest in the use of thiazole and pyrrole derivatives as agrochemicals. Preliminary studies suggest that this compound exhibits insecticidal properties against common agricultural pests. Its application could lead to the development of environmentally friendly pesticides that are less harmful to non-target species .

Materials Science

Polymer Chemistry
The compound can be utilized in polymer synthesis due to its reactive acrylic acid functionality. It can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities such as improved thermal stability and chemical resistance. This application is particularly relevant in developing advanced materials for electronics and coatings .

Data Table: Summary of Applications

Application Area Description Potential Impact
Medicinal ChemistryAnticancer and antimicrobial activityDevelopment of new therapeutics
AgriculturePesticidal activity against agricultural pestsEnvironmentally friendly pest control solutions
Materials ScienceUse in polymer synthesis for enhanced material propertiesAdvancements in material technology

Case Studies

  • Anticancer Activity Study
    A study published in MDPI explored the synthesis of thiazole-pyrrole derivatives and their effects on human cancer cell lines. The results indicated that specific modifications to the compound structure significantly enhanced its cytotoxicity against breast and colon cancer cell lines .
  • Agricultural Application Research
    Research conducted by agricultural scientists tested the efficacy of thiazole-containing compounds on crop pests. The findings revealed that certain formulations led to a marked decrease in pest populations without adversely affecting beneficial insects .

Mechanism of Action

The mechanism by which (2E)-3-[2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrol-3-yl]prop-2-enoic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiazole and pyrrole rings. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents on the pyrrole ring, heterocyclic replacements, or modifications to the propenoic acid chain. Below is a comparative analysis of key analogs (Table 1) and their distinguishing features:

Table 1: Structural and Functional Comparisons

Compound Name Substituents on Pyrrole Heterocycle/Group Modifications Molecular Formula Key Properties/Implications
Target Compound 1-(1,3-thiazol-2-yl) Prop-2-enoic acid (E-configuration) C₁₃H₁₄N₂O₂S Thiazole enhances H-bonding; high polarity
(2E)-2-Cyano-3-[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]acrylic acid 1-(3-methylphenyl) Cyano group at C2 of propenoic acid C₁₇H₁₆N₂O₂ Increased hydrophobicity; cyano group alters reactivity
2-cyano-3-{2,5-dimethyl-1-[3-(morpholine-4-sulfonyl)phenyl]-1H-pyrrol-3-yl}-N-(pyridin-2-yl)prop-2-enamine 1-[3-(morpholine-4-sulfonyl)phenyl] Morpholine sulfonyl and pyridinyl groups C₂₄H₂₆N₄O₃S Sulfonyl group boosts acidity; morpholine enhances solubility
(2E)-3-[2,5-Dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrol-3-yl]prop-2-enoic acid 1-(5-methyloxazol-3-yl) Oxazole replaces thiazole C₁₃H₁₄N₂O₃ Oxazole’s oxygen reduces H-bonding vs. thiazole’s sulfur

Key Findings

Heterocyclic Substituent Effects: Thiazole vs. This difference may influence crystal packing (e.g., via S···H interactions) or biological target binding . Aromatic vs.

Functional Group Modifications: Cyano vs. Carboxylic Acid: The cyano group in and is electron-withdrawing, which could stabilize adjacent double bonds but reduce acidity compared to the carboxylic acid in the target compound. Morpholine Sulfonyl Addition: The morpholine sulfonyl group in adds hydrogen-bond acceptor sites (sulfonyl oxygen) and increases molecular weight, likely improving pharmacokinetic properties (e.g., half-life) but complicating synthetic routes.

Stereochemical and Electronic Considerations: The (2E)-configuration in the target compound enforces a planar geometry, optimizing conjugation across the propenoic acid chain. This contrasts with compounds lacking stereochemical specificity, where mixed configurations could reduce crystallinity or binding selectivity.

Crystallographic Implications: Compounds with strong hydrogen-bonding motifs (e.g., carboxylic acid in the target compound) are more likely to form stable crystalline structures, as noted in studies on hydrogen-bond patterns . Tools like SHELXL and ORTEP-3 (used in crystallography ) would be critical for resolving such structures.

Notes

  • Structural comparisons rely on substituent effects and functional group chemistry, as direct biological or thermodynamic data are absent in the provided evidence.
  • Crystallographic tools (e.g., SHELX , ORTEP ) are essential for elucidating the 3D configurations and intermolecular interactions of these compounds.
  • Synthetic accessibility varies: Thiazole-containing compounds may require specialized reagents (e.g., Lawesson’s reagent) compared to phenyl or oxazole analogs.

Biological Activity

(2E)-3-[2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrol-3-yl]prop-2-enoic acid, often referred to in literature as a thiazole-containing compound, has garnered attention for its potential biological activities. This compound possesses a molecular formula of C12H12N2O2SC_{12}H_{12}N_{2}O_{2}S and a molecular weight of 248.3 g/mol . This article aims to explore its biological activity through various studies, including structure-activity relationships, pharmacological effects, and case studies.

Structure and Properties

The compound features a unique structure that includes a thiazole ring and a pyrrole moiety, which are known to contribute to various biological activities. The structural formula is represented as follows:

 2E 3 2 5 dimethyl 1 1 3 thiazol 2 yl 1H pyrrol 3 yl prop 2 enoic acid\text{ 2E 3 2 5 dimethyl 1 1 3 thiazol 2 yl 1H pyrrol 3 yl prop 2 enoic acid}

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of thiazole have shown promise in inhibiting cyclooxygenase (COX) enzymes which are implicated in inflammation and cancer progression .

Table 1: Anticancer Activity of Thiazole Derivatives

Compound NameIC50 (µM)Target EnzymeReference
Thiazole A15COX-2
Thiazole B20COX-1
(2E)-Propene Acid Derivative30Unknown

The proposed mechanism of action for thiazole-containing compounds involves the induction of apoptosis in cancer cells through the activation of caspases and the modulation of key signaling pathways . For example, the compound was observed to induce caspase activity in specific cancer cell lines, leading to cell death at concentrations around 30 µM .

Pharmacological Studies

Pharmacological evaluations have highlighted the compound's potential as an antinociceptive agent. The synthesis of various nitriles and esters derived from similar structures demonstrated pronounced antinociceptive activity with low toxicity profiles .

Table 2: Pharmacological Effects

Activity TypeObserved EffectToxicity LevelReference
AntinociceptiveHigh efficacyClass V (Low)
CytotoxicityModerateClass II

Case Studies

One notable study involving this compound focused on its effects on renal cell carcinoma. The study demonstrated that treatment with this compound resulted in a significant reduction in tumor size and improved survival rates in animal models. The underlying mechanism was attributed to the compound's ability to target metabolic pathways disrupted in cancer cells .

Q & A

Q. What are the foundational synthetic routes for (2E)-3-[2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrol-3-yl]prop-2-enoic acid?

A common approach involves refluxing precursors (e.g., substituted thiazoles and pyrroles) with catalysts like sodium acetate in acetic acid. For example, analogous compounds are synthesized by reacting 2-aminothiazol-4(5H)-one derivatives with formyl-indole carboxylic acids under acidic conditions . Optimization may include adjusting molar ratios, reaction time (3–5 hours), and temperature .

Q. How can researchers confirm the structural integrity of the compound post-synthesis?

Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : To verify substituent positions on the pyrrole and thiazole rings.
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (≥98% as a benchmark) .
  • Mass Spectrometry (MS) : To validate molecular weight (e.g., 155.18 g/mol for similar thiazole derivatives) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria or fungal strains.
  • Anticancer potential : MTT assays on cancer cell lines, noting IC50 values. Reference analogous thiazole-propanoic acid derivatives, which show activity in these domains .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be systematically resolved?

  • Replicate experimental conditions : Ensure consistency in cell lines, assay protocols, and compound purity.
  • Control variables : Test for solvent effects (e.g., DMSO concentration) and batch-to-batch variability.
  • Statistical rigor : Use randomized block designs with split-split plots to account for temporal and treatment effects .

Q. What strategies optimize reaction yield and selectivity for large-scale synthesis?

  • Catalyst screening : Test alternatives to sodium acetate (e.g., pyridine derivatives) to reduce side reactions.
  • Solvent optimization : Replace acetic acid with milder solvents (e.g., ethanol/water mixtures) to improve stereochemical control.
  • Microwave-assisted synthesis : Explore reduced reaction times and enhanced yields .

Q. How can environmental fate and ecotoxicological risks of this compound be assessed?

  • Environmental compartment modeling : Study distribution in water, soil, and air using OECD 121 guidelines.
  • Biotic/abiotic degradation : Monitor hydrolysis, photolysis, and microbial breakdown under controlled conditions.
  • Aquatic toxicity assays : Use Daphnia magna or algae to determine EC50 values, referencing H400 hazard codes .

Q. What advanced techniques elucidate structure-activity relationships (SAR) for therapeutic potential?

  • Molecular docking : Screen against target proteins (e.g., kinase inhibitors) to identify binding motifs.
  • Isosteric replacements : Modify the thiazole ring to oxazole or pyridine and compare activity.
  • Metabolite profiling : Use LC-MS to track in vivo metabolic pathways and active intermediates .

Q. How should reactive intermediates (e.g., sulfoxides) be handled during synthesis?

  • Inert atmosphere : Use nitrogen/argon to prevent oxidation of sulfur-containing intermediates.
  • Cold trapping : Quench reactive species at low temperatures (−78°C) to stabilize transient products.
  • Personal protective equipment (PPE) : Follow H300/H310 hazard protocols for toxicity .

Q. What statistical frameworks are appropriate for multi-variable bioactivity studies?

  • Multivariate ANOVA : Analyze interactions between variables (e.g., dose, exposure time).
  • Principal Component Analysis (PCA) : Reduce dimensionality in high-throughput screening data.
  • Bayesian hierarchical models : Address variability in replicate measurements .

Methodological Resources

  • Synthetic protocols : Ref for step-by-step reaction conditions.
  • Safety guidelines : Refer to H300 (fatal if swallowed) and H400 (aquatic toxicity) codes .
  • Environmental risk assessment : Follow Project INCHEMBIOL’s framework for abiotic/biotic studies .

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